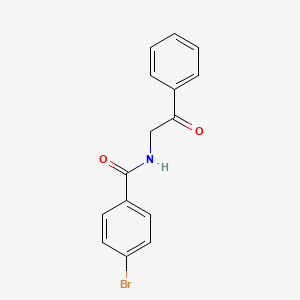

4-bromo-N-phenacylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-phenacylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMOQHJNKKRHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 4 Bromo N Phenacylbenzamide and Its Analogues

Retrosynthetic Analysis of the 4-Bromo-N-phenacylbenzamide Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inub.edu For this compound, the most logical disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction. libretexts.org This disconnection yields two primary synthons: a 4-bromobenzoyl synthon and a 2-aminoacetophenone (B1585202) synthon.

The corresponding synthetic equivalents for these synthons are 4-bromobenzoic acid or its derivatives (like 4-bromobenzoyl chloride) and 2-aminoacetophenone. This retrosynthetic approach forms the basis for the most common synthetic strategies for this class of compounds.

Classical Amide Bond Formation Approaches for Benzamide (B126) Scaffolds

The formation of the amide bond is a cornerstone of organic synthesis. rsc.orgdiva-portal.org For benzamide scaffolds such as this compound, classical methods involving the reaction of a carboxylic acid derivative with an amine are widely employed.

Condensation Reactions of 4-Bromobenzoic Acid Derivatives with 2-Aminoacetophenones

One direct method for synthesizing this compound involves the condensation of 4-bromobenzoic acid with 2-aminoacetophenone. This reaction typically requires a coupling agent to activate the carboxylic acid and facilitate amide bond formation. A study reported the synthesis of an analogous compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, in excellent yield (93%) by reacting 4-bromobenzoic acid and (S)-1-phenylethanamine using titanium tetrachloride (TiCl4) as a coupling reagent. researchgate.net While this specific example does not use 2-aminoacetophenone, the methodology is transferable.

| Reactants | Coupling Agent | Solvent | Yield | Reference |

| 4-Bromobenzoic acid, (S)-1-Phenylethanamine | TiCl4 | Pyridine | 93% | researchgate.net |

This table showcases a representative condensation reaction for a similar benzamide synthesis.

Acylation of 2-Aminoacetophenones with 4-Bromobenzoyl Halides

A highly efficient and common method for amide synthesis is the acylation of an amine with an acyl halide. nih.gov In the context of this compound, this involves the reaction of 2-aminoacetophenone with 4-bromobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A general procedure for the synthesis of N-phenacylbenzamides involves dissolving 2-aminoacetophenone hydrochloride in a biphasic system of dichloromethane (B109758) (DCM) and saturated sodium bicarbonate, followed by the addition of the appropriate acyl chloride. rsc.org This method is robust and can be adapted for the synthesis of the bromo-substituted analog. For instance, the synthesis of 4-bromo-N-phenylbenzamide was achieved by refluxing 4-bromobenzoyl chloride with aniline (B41778) in acetone. nih.gov

| Amine | Acyl Halide | Base/Solvent | Conditions | Product | Reference |

| Aniline | 4-Bromobenzoyl chloride | Acetone | Reflux, 6h | 4-Bromo-N-phenylbenzamide | nih.gov |

| 2-Aminoacetophenone hydrochloride | Acyl chloride | DCM/sat. NaHCO3 | Ice bath to RT, 2h | N-Phenacylbenzamide | rsc.org |

This table provides examples of acylation reactions for the synthesis of benzamides.

Targeted Bromination Strategies on N-Phenacylbenzamide Precursors

An alternative synthetic strategy involves the formation of the N-phenacylbenzamide core first, followed by the selective introduction of the bromine atom onto the benzoyl ring. This approach requires careful consideration of regioselectivity.

Electrophilic Aromatic Bromination for para-Substitution Control

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. nih.govwvu.edu To achieve the desired 4-bromo substitution on the N-phenacylbenzamide precursor, a brominating agent is used, often in the presence of a catalyst. The amide group is an ortho, para-directing group, meaning that the incoming electrophile (bromine) will preferentially add to the positions ortho or para to the amide. Due to steric hindrance from the amide group, the para-product is often favored.

N-Bromosuccinimide (NBS) is a widely used reagent for regioselective electrophilic aromatic bromination. nih.govresearchgate.net The reaction conditions, such as the solvent and temperature, can be optimized to maximize the yield of the desired para-isomer. For example, the bromination of activated aromatic compounds using NBS in acetonitrile (B52724) at low temperatures has been shown to be highly regioselective. nih.gov

| Substrate | Brominating Agent | Conditions | Product | Yield | Reference |

| Compound 21 | NBS | Acetonitrile, 0°C, 0.5h | Compound 22a (para-bromo) | 92% | nih.gov |

| Catechol (15) | NBS, HBF4 | Acetonitrile, -30°C to RT | 4-Bromobenzene-1,2-diol (16a) | 100% | nih.gov |

This table illustrates the use of NBS for regioselective bromination of aromatic compounds.

Regioselectivity Considerations in Benzene (B151609) Ring Functionalization

The regiochemical outcome of electrophilic aromatic bromination is governed by the electronic and steric effects of the substituents already present on the benzene ring. masterorganicchemistry.com In the case of N-phenacylbenzamide, the benzoyl portion contains an amide linkage. The nitrogen atom of the amide can donate its lone pair of electrons into the aromatic ring through resonance, thus activating the ring towards electrophilic attack and directing the incoming electrophile to the ortho and para positions.

While both ortho and para products are electronically favored, the para position is generally less sterically hindered, leading to it being the major product in many cases. youtube.com The choice of brominating agent and reaction conditions can further influence this selectivity. For instance, bulkier brominating reagents or reaction in the presence of zeolites can enhance para-selectivity. researchgate.net

Modern and Green Synthetic Protocols for this compound

The drive towards sustainable chemistry has spurred the development of novel synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous reagents. These principles are highly relevant to the synthesis of complex amides like this compound, which traditionally might involve multi-step processes with significant environmental impact.

Catalyst-Mediated Amidation Reactions (e.g., Coupling Reagents, Lewis Acid Catalysis)

Catalytic methods for amide bond formation represent a significant advancement over classical stoichiometric approaches, which often generate substantial waste. sigmaaldrich.com These modern techniques aim to directly couple carboxylic acids and amines with high efficiency and selectivity.

Coupling Reagents: The synthesis of benzamides can be achieved through a coupling reaction of a benzoic acid and an amine. For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide from pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline has been successfully carried out using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), affording the product in an 83% yield. mdpi.com Similarly, the reaction of furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine (B128534) yields N-(4-bromophenyl)furan-2-carboxamide in an excellent 94% yield. nih.gov Another approach involves the in situ generation of reactive phosphonium (B103445) species from triphenylphosphine (B44618) and N-chlorophthalimide to activate carboxylic acids for amidation, a method that proceeds at room temperature with good to excellent yields for a range of substrates. nih.gov

Lewis Acid Catalysis: Lewis acids are effective catalysts for activating carboxylic acids towards nucleophilic attack by amines. Group (IV) metal complexes, in particular, have been well-documented as homogeneous catalysts for direct amidation. nih.govdiva-portal.org A notable example is the use of titanium tetrachloride (TiCl₄), a Lewis acid, as a coupling reagent in the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide. This reaction, which couples 4-bromobenzoic acid and (S)-1-phenylethanamine, achieves an excellent yield of 93%. researchgate.net Zirconium-based catalysts, such as ZrCl₄, are also recognized for their cost-effectiveness and high conversion rates in direct amidation reactions. nih.gov Boronic acids and their derivatives have also emerged as highly efficient organocatalysts for direct amidations, often proceeding at room temperature and minimizing waste. sigmaaldrich.comucl.ac.uk

| Catalyst/Reagent | Reactants | Product | Yield (%) | Reference |

| TiCl₄ | 4-Bromobenzoic acid, (S)-1-Phenylethanamine | (S)-4-Bromo-N-(1-phenylethyl)benzamide | 93% | researchgate.net |

| DCC/DMAP | Pyrazine-2-carboxylic acid, 4-Bromo-3-methyl aniline | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | 83% | mdpi.com |

| Triethylamine | Furan-2-carbonyl chloride, 4-Bromoaniline | N-(4-Bromophenyl)furan-2-carboxamide | 94% | nih.gov |

| Boric Acid | Carboxylic Acids, Urea | Amides | Good | scispace.com |

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. indianchemicalsociety.comsigmaaldrich.cnresearchgate.netnih.govnih.gov This technology is particularly advantageous for the synthesis of amides, where it can overcome the energy barrier for the cyclization or condensation steps. nih.gov

The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. For example, the synthesis of various N-aryl substituted-4-aminoquinazoline derivatives saw reaction times shortened from 12 hours under conventional reflux to just 20 minutes with microwave assistance. researchgate.net Similarly, the synthesis of benzotriazole (B28993) derivatives showed a significant rate enhancement, with a reaction that took over 5 hours with conventional heating being completed in approximately 6 minutes under microwave irradiation. researchgate.net In a solvent-free synthesis of N-phenylsuccinimide, microwave heating for just four minutes produced the product in moderate yields (40-60%), a significant improvement over the several hours required by traditional methods. nih.govnih.gov

A comparative study on the synthesis of various heterocyclic amides demonstrated that microwave irradiation not only reduced reaction times but also increased yields by 8–36% compared to conventional methods. indianchemicalsociety.com The synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives using recyclable Keggin heteropolyacids as catalysts was also significantly enhanced by microwave irradiation under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com

| Synthesis Method | Reaction Time | Yield (%) | Reference |

| Benzotriazole Amides (Conventional) | 5 h 15 min | 23% | researchgate.net |

| Benzotriazole Amides (Microwave) | 6 min 10 s | 42% | researchgate.net |

| Heterocyclic Amides (Conventional) | Not specified | 50-72% | indianchemicalsociety.com |

| Heterocyclic Amides (Microwave) | Not specified | 75-87% | indianchemicalsociety.com |

| N-Phenylsuccinimide (Conventional) | Several hours | Not specified | nih.govnih.gov |

| N-Phenylsuccinimide (Microwave) | 4 minutes | 40-60% | nih.govnih.gov |

Solvent-Free and Environmentally Benign Methodologies

Eliminating organic solvents is a key principle of green chemistry, as solvents contribute significantly to chemical waste and environmental pollution. Solvent-free reaction conditions, often combined with techniques like microwave irradiation or grinding, offer a cleaner and more efficient path to amide synthesis. eurjchem.comniscair.res.inresearchgate.net

Several protocols have been developed for the solvent-free synthesis of benzamides. One approach involves the direct reaction of anilines and acid chlorides under microwave irradiation without any solvent, providing N-(aryl)-substituted benzamides in good to excellent yields with high atom efficiency. niscair.res.in Another method utilizes thionyl chloride to induce the coupling of benzoic acids and amines at room temperature under solvent-free conditions, offering an economical and environmentally friendly alternative. researchgate.net

Green chemistry also promotes the use of non-toxic, renewable starting materials and catalysts. Boric acid has been used as a green catalyst for the solvent-free synthesis of amides directly from carboxylic acids and urea. scispace.com This method is quick, convenient, and involves simple trituration and direct heating of the reactants. scispace.com Furthermore, enzymatic methods, such as using Candida antarctica lipase (B570770) B (CALB), provide a sustainable route for direct amide synthesis in green solvents like cyclopentyl methyl ether, yielding products with excellent conversions without requiring extensive purification. nih.gov The use of vinyl benzoate (B1203000) for the direct benzoylation of amines under solvent- and activation-free conditions is another clean and ecocompatible pathway, where the resulting amides can be easily isolated by crystallization. tandfonline.com

Reactivity Profiles and Mechanistic Studies of 4 Bromo N Phenacylbenzamide

Reactivity of the Aromatic Bromine Atom in 4-Bromo-N-phenacylbenzamide

The bromine atom attached to the benzene (B151609) ring is a key site for various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Potential

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org For the reaction to proceed, the electron-withdrawing substituent must be positioned ortho or para to the leaving group (in this case, the bromine atom), as this allows for resonance stabilization of the carbanion intermediate. pressbooks.publibretexts.org

In this compound, the amide functionality is considered an electron-withdrawing group. However, its activating effect is generally weaker than that of groups like nitro (–NO₂) or cyano (–CN). libretexts.orgevitachem.com Consequently, while nucleophilic aromatic substitution at the bromine-bearing carbon is theoretically possible, it typically requires harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles. pressbooks.pub

Metal-Catalyzed Cross-Coupling Reactivity (e.g., Palladium-Catalyzed Arylation)

The bromine atom in this compound makes the compound a suitable substrate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions, in particular, have found widespread application in the synthesis of complex organic molecules. researchgate.net

One of the most common palladium-catalyzed cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govmdpi.com In the context of a molecule like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which contains two different bromo-substituted rings, the aryl bromide is noted to be more reactive and undergoes preferential substitution over the thiophenyl bromide. mdpi.com

Other palladium-catalyzed reactions applicable to aryl bromides include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and Buchwald-Hartwig amination (coupling with an amine). researchgate.netmdpi.comnih.gov The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of these transformations and can be optimized to achieve high yields of the desired coupled products. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound | Biaryl |

| Heck Reaction | Alkene | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne |

Reactivity of the Amide Functionality in this compound

The amide group in this compound is a versatile functional group that can participate in several types of reactions, including N-alkylation, N-acylation, and hydrolysis.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group is nucleophilic and can undergo alkylation and acylation. wikipedia.org However, the nucleophilicity of the amide nitrogen is significantly lower than that of an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, N-alkylation of amides typically requires the use of strong bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to deprotonate the amide and form a more nucleophilic amide anion. stackexchange.comresearchgate.net The resulting anion can then react with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. stackexchange.com Alternatively, N-alkylation can be achieved under catalytic conditions, for example, using iron-based deep eutectic solvents. researchgate.net

N-acylation of amides can be accomplished by reacting the amide with an acylating agent, such as an acyl chloride or an anhydride. Similar to N-alkylation, this reaction is often facilitated by the use of a base to enhance the nucleophilicity of the amide nitrogen.

Hydrolytic Stability and Amide Cleavage Mechanisms

The amide bond in this compound is generally stable but can be cleaved under hydrolytic conditions. Hydrolysis can occur under either acidic or basic conditions, leading to the formation of 4-bromobenzoic acid and phenacylamine. evitachem.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. Subsequent proton transfer and elimination of the amine lead to the carboxylic acid and the protonated amine.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amide anion as the leaving group, which is subsequently protonated by the solvent to yield the amine.

Reductive cleavage of the N-phenacyl group is also possible. For instance, treatment of N-benzoylphenacylamine with zinc dust in aqueous acetic acid resulted in the formation of benzamide (B126) and acetophenone. google.com

Transformations of the Phenacyl Ketone Moiety in this compound

The phenacyl ketone moiety in this compound offers another site for chemical modification. The carbonyl group and the adjacent α-carbon are reactive centers for a variety of transformations.

The carbonyl group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The α-carbon of the ketone is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations, alkylations, and halogenations. For example, α-azidation of ketones can be achieved using sodium azide (B81097) in the presence of an oxidizing agent. researchgate.net Phenacyl azides are versatile intermediates that can be used in the synthesis of various nitrogen-containing heterocycles, such as imidazoles and pyrazines. d-nb.infomdpi.com

The ketone can also be converted to other functional groups. For example, it can be transformed into an oxime by reaction with hydroxylamine (B1172632) or into a hydrazone by reaction with hydrazine (B178648).

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |

| 4-bromobenzoic acid |

| Phenacylamine |

| N-benzoylphenacylamine |

| Benzamide |

| Acetophenone |

| Sodium hydride |

| Lithium diisopropylamide |

| Sodium borohydride |

| Lithium aluminum hydride |

| Sodium azide |

| Hydroxylamine |

Reduction Reactions of the Carbonyl Group (e.g., to Alcohol, Alkane)

The ketone carbonyl group within the phenacyl moiety of this compound is susceptible to reduction, a fundamental transformation that converts the carbonyl to a secondary alcohol or, under more stringent conditions, to a methylene (B1212753) group (alkane).

The most common reduction is the conversion of the ketone to a secondary alcohol, yielding 4-bromo-N-(2-hydroxy-2-phenylethyl)benzamide. This transformation can be achieved using various reducing agents. Mild hydride reagents, such as sodium borohydride (NaBH₄), are typically selective for ketones and aldehydes, leaving the more stable amide carbonyl untouched. Catalytic hydrogenation with catalysts like palladium, platinum, or nickel under a hydrogen atmosphere also effectively reduces the ketone. For instance, the synthesis of 4-bromo-N-(2-hydroxy-2-phenylethyl)benzamide has been reported as part of synthetic routes to other target molecules, demonstrating the feasibility of this selective reduction. lookchem.comamazonaws.com

Complete reduction of the ketone carbonyl to an alkane (a deoxygenation reaction) requires more forceful conditions. Classic methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) could be employed. However, the harsh acidic conditions of the Clemmensen reduction might risk hydrolysis of the amide bond. The strongly basic conditions of the Wolff-Kishner reaction are generally more compatible with the amide functionality.

Table 1: Potential Reduction Reactions of the Ketone Carbonyl in this compound

| Reaction Type | Reagent(s) | Product | Notes |

| Reduction to Alcohol | Sodium borohydride (NaBH₄) in methanol/ethanol | 4-Bromo-N-(2-hydroxy-2-phenylethyl)benzamide | Selective for the ketone; mild conditions. lookchem.comamazonaws.com |

| Catalytic Hydrogenation (H₂, Pd/C or PtO₂) | 4-Bromo-N-(2-hydroxy-2-phenylethyl)benzamide | Effective method, generally compatible with the amide. | |

| Reduction to Alkane | Hydrazine (N₂H₄), KOH, heat (Wolff-Kishner) | 4-Bromo-N-(2-phenylethyl)benzamide | Harsh conditions (high temperature) but effective for deoxygenation. |

| Zinc amalgam (Zn(Hg)), HCl (Clemmensen) | 4-Bromo-N-(2-phenylethyl)benzamide | Strongly acidic conditions may lead to amide hydrolysis as a side reaction. |

Nucleophilic Additions to the Ketone Carbonyl

The electrophilic carbon atom of the ketone carbonyl in this compound is a prime target for attack by various nucleophiles. These addition reactions are fundamental in carbon-carbon bond formation and lead to a wide array of derivatives.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgBr), readily attack the ketone carbonyl. masterorganicchemistry.compressbooks.pub This reaction proceeds via nucleophilic addition to form a magnesium alkoxide intermediate, which upon acidic workup yields a tertiary alcohol. pressbooks.pub This provides a versatile method for introducing a variety of alkyl, vinyl, or aryl substituents at the carbon that was formerly the carbonyl carbon. libretexts.org

Wittig Reaction: The Wittig reaction offers a powerful method for converting ketones into alkenes. wikipedia.org The reaction involves a phosphorus ylide (a Wittig reagent), which attacks the ketone to form a betaine (B1666868) intermediate that collapses to an oxaphosphetane. rsc.orgumass.edu This four-membered ring then fragments to yield the desired alkene and a highly stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. umass.edu This reaction allows for the specific formation of a carbon-carbon double bond at the site of the original ketone. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Reaction Type | Nucleophile/Reagent | Intermediate | Final Product (after workup) |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 4-Bromo-N-(2-hydroxy-2-phenylpropyl)benzamide |

| Phenylmagnesium bromide (PhMgBr) | Magnesium alkoxide | 4-Bromo-N-(2-hydroxy-2,2-diphenylethyl)benzamide | |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Oxaphosphetane | 4-Bromo-N-(2-phenylprop-2-en-1-yl)benzamide |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) / KCN | Cyanohydrin alkoxide | 4-Bromo-N-(2-cyano-2-hydroxy-2-phenylethyl)benzamide |

Condensation and Derivatization Reactions of the Alpha-Methylene Group

The methylene group situated between the benzamide and the phenyl ketone (the α-methylene group) is flanked by two electron-withdrawing carbonyl groups. This positioning significantly increases the acidity of its protons, making it an "active methylene" compound. This reactivity allows for deprotonation by a base to form a stabilized enolate, which can then act as a nucleophile in various condensation and derivatization reactions.

Knoevenagel Condensation: A primary reaction of active methylene compounds is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com In this reaction, the enolate of this compound attacks the carbonyl carbon of an aldehyde or ketone. sciensage.info The initial adduct then typically undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com Using different aromatic aldehydes in this reaction provides a straightforward route to a diverse library of conjugated systems. bhu.ac.in The reaction is often catalyzed by a weak base, such as an amine. wikipedia.org

Table 3: Knoevenagel Condensation Products with Various Aldehydes

| Aldehyde Reactant | Catalyst (Typical) | Final Product |

| Benzaldehyde | Piperidine or Pyridine | 4-Bromo-N-(2-benzoyl-3-phenylacryloyl)benzamide |

| 4-Nitrobenzaldehyde | Ammonium acetate | 4-Bromo-N-(2-benzoyl-3-(4-nitrophenyl)acryloyl)benzamide |

| Furfural | Piperidine | 4-Bromo-N-(2-benzoyl-3-(furan-2-yl)acryloyl)benzamide |

| 4-Methoxybenzaldehyde | Piperidine | 4-Bromo-N-(2-benzoyl-3-(4-methoxyphenyl)acryloyl)benzamide |

| Note: The product names assume reaction at the alpha-methylene of the N-phenacyl group, leading to a derivative of an acryloylbenzamide. The exact naming could vary, but the structure reflects the condensation product. |

Investigating Intramolecular Reactions and Rearrangements

The structure of this compound and its derivatives contains functionalities that can participate in intramolecular reactions, leading to the formation of new heterocyclic systems. These reactions are often triggered by specific reagents or conditions that promote cyclization.

A significant potential intramolecular reaction involves the reductive cyclization of a modified precursor. For example, if a nitro group were introduced onto the 4-bromobenzamide (B181206) ring (at the ortho position to the amide), the resulting 2-nitro-N-phenacylbenzamide derivative could undergo reductive cyclization. researchgate.net Treatment with a reducing agent, such as catalytic hydrogenation, would simultaneously reduce the nitro group to an amine and potentially the ketone to an alcohol. The newly formed amine could then react intramolecularly with the ketone (or its alcohol derivative) to form a seven-membered ring, a core structure of the benzodiazepine (B76468) class of compounds. researchgate.netmdma.ch

Another potential rearrangement could be initiated by a strong base. While the alpha-methylene protons are the most acidic, a sufficiently strong base could potentially deprotonate the amide N-H. The resulting anion could, under certain conditions, participate in intramolecular cyclizations or rearrangements, although such pathways would compete with other base-mediated reactions.

Computational Chemistry for Mechanistic Elucidation and Reactivity Prediction

Computational chemistry serves as a powerful tool to complement experimental studies, offering deep insights into the electronic structure, conformational preferences, and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations can provide valuable data on its reactivity.

Geometric Optimization and Electronic Properties: DFT can be used to calculate the most stable three-dimensional structure (optimized geometry) of the molecule. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) can identify the nucleophilic and electrophilic sites within the molecule, predicting its reactivity. For instance, the LUMO is expected to be localized on the ketone carbonyl and the aromatic ring of the phenacyl group, confirming their susceptibility to nucleophilic attack. The HOMO would likely show significant density on the benzamide ring system and the amide nitrogen.

Reaction Mechanisms: DFT is instrumental in mapping out the potential energy surface for a given reaction. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed reaction mechanism can be elucidated. For the reactions discussed, such as nucleophilic addition or Knoevenagel condensation, DFT can determine the activation energy barriers, helping to predict which reaction pathways are most favorable. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion.

Conformational Analysis: this compound has several rotatable single bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's motion, identifying the most populated (lowest energy) conformations and the energy barriers between them. Understanding the preferred shape of the molecule is crucial, as its conformation can significantly influence its reactivity and how it interacts with other reagents.

Solvent Effects and Reaction Pathways: MD simulations can explicitly include solvent molecules, providing a more realistic model of a reaction in solution. This allows for the study of how the solvent influences conformational preferences and reaction pathways. By combining MD with quantum mechanics (QM/MM methods), one can simulate a chemical reaction within its dynamic solvated environment, providing a more complete picture of the reaction pathway than static gas-phase calculations alone.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic outcomes of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and pathway of a reaction. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Detailed Research Findings

For the purpose of illustration, let's consider the theoretical data for a related compound, (S)‐4‐Bromo‐N‐(1‐phenylethyl)benzamide, which has been studied using DFT at the B3LYP/6-311G(d,p) level of theory. synquestlabs.com Although this is a different molecule, the data provides a valuable framework for understanding how the electronic properties of This compound would be analyzed. The key difference lies in the substituent on the amide nitrogen: a 1-phenylethyl group in the example versus a phenacyl group in the target compound. The phenacyl group, with its additional carbonyl moiety, would be expected to have a more significant electron-withdrawing effect.

The calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap for the illustrative compound are presented below. synquestlabs.com

Interactive Data Table: FMO Energies for an Illustrative Benzamide Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.58 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

Note: This data is for (S)‐4‐Bromo‐N‐(1‐phenylethyl)benzamide and is used for illustrative purposes only. synquestlabs.com

From these energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S).

According to Koopmans' theorem, the ionization potential can be approximated by the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).

The following reactivity descriptors are derived from these values: synquestlabs.com

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η). Soft molecules are more reactive.

Interactive Data Table: Calculated Reactivity Descriptors for an Illustrative Benzamide Derivative

| Reactivity Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.58 |

| Electronegativity (χ) | (I + A) / 2 | 4.015 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.015 |

| Global Hardness (η) | (I - A) / 2 | 2.435 |

| Global Softness (S) | 1 / (2η) | 0.205 |

Note: This data is for (S)‐4‐Bromo‐N‐(1‐phenylethyl)benzamide and is used for illustrative purposes only. synquestlabs.com

The relatively large HOMO-LUMO gap (4.87 eV) for the illustrative compound suggests high kinetic stability and low reactivity. synquestlabs.com For This compound , the presence of the electron-withdrawing phenacyl group, in addition to the bromo-substituted phenyl ring, would likely lower the energy of both the HOMO and LUMO. The extent of this lowering would determine the precise HOMO-LUMO gap and the resulting reactivity descriptors. The additional carbonyl group in the phenacyl moiety would enhance the electrophilic character of the molecule, potentially making it more susceptible to nucleophilic attack at specific sites.

A Molecular Electrostatic Potential (MEP) map is another tool derived from computational calculations that visualizes the charge distribution on a molecule. For these types of benzamide structures, the negative potential (red regions) is typically concentrated around the electronegative oxygen and nitrogen atoms, indicating sites prone to electrophilic attack. The positive potential (blue regions) is usually found around the hydrogen atoms of the amide and phenyl rings, indicating sites for potential nucleophilic attack.

Derivatization and Analog Synthesis from 4 Bromo N Phenacylbenzamide As a Synthetic Building Block

Construction of Diverse Aryl Systems via Cross-Coupling Reactions

The aryl bromide moiety in 4-bromo-N-phenacylbenzamide is a key functional group for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of biaryls, enynes, and other complex organic molecules.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a highly efficient method for forming aryl-aryl bonds by reacting an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of the closely related compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, provides significant insight. In a study, this analog was successfully coupled with various aryl boronic acids using a Pd(0) catalyst, affording the desired biaryl products in moderate to good yields (62-89%). rsc.org

The general reaction involves the coupling of the 4-bromobenzamide (B181206) core with different aryl boronic acids, demonstrating the versatility of this scaffold in generating a library of biphenyl derivatives. rsc.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent system such as 1,4-dioxane. rsc.org

Table 1: Suzuki-Miyaura Coupling of (S)-4-bromo-N-(1-phenylethyl)benzamide with Various Aryl Boronic Acids rsc.org (Data presented is for the analogous compound (S)-4-bromo-N-(1-phenylethyl)benzamide as a model for the reactivity of the 4-bromobenzamide core.)

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | (S)-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 81 |

| 4-Methylphenylboronic acid | (S)-4'-methyl-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 89 |

| 4-Methoxyphenylboronic acid | (S)-4'-methoxy-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 85 |

| 4-Fluorophenylboronic acid | (S)-4'-fluoro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 76 |

| 3-Nitrophenylboronic acid | (S)-3'-nitro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 62 |

| Naphthalen-1-ylboronic acid | (S)-N-(1-phenylethyl)-4-(naphthalen-1-yl)benzamide | 71 |

This table is interactive. Users can sort columns by clicking on the headers.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction allows for the introduction of an alkyne moiety onto the benzamide (B126) scaffold, yielding arylalkynes. The aryl bromide of this compound is a suitable electrophile for this transformation.

The reaction is typically carried out under mild conditions, often at room temperature, using a mild base. researchgate.net While aryl iodides are more reactive, aryl bromides readily participate in Sonogashira couplings, sometimes requiring slightly elevated temperatures. researchgate.netderpharmachemica.com Copper-free Sonogashira protocols have also been developed, which can be advantageous in the synthesis of sensitive molecules. derpharmachemica.com The reaction demonstrates excellent functional group tolerance, including amides, ketones, and esters. derpharmachemica.com

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example Reagents/Conditions |

| Aryl Halide | This compound |

| Alkyne | Phenylacetylene, propargyl alcohol, etc. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl |

| Copper Co-catalyst | CuI (in traditional Sonogashira) |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA), TMP |

| Solvent | THF, DMF, DMSO |

This table is interactive. Users can sort columns by clicking on the headers.

Stille and Heck Couplings for Olefin and Aryl Linkages

Stille Coupling involves the reaction of an organotin compound with an organic halide catalyzed by palladium. This reaction is highly versatile for creating carbon-carbon bonds, and the this compound is a suitable substrate. A wide range of organostannanes can be used, allowing for the introduction of various aryl, vinyl, or alkyl groups. nih.govorganic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov

The Heck reaction provides a method for the arylation of alkenes. researchgate.net It involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base. researchgate.net This would allow for the introduction of a substituted vinyl group at the 4-position of the benzamide ring of this compound. The Heck reaction typically shows high stereoselectivity, favoring the formation of the trans isomer. nih.gov

Synthesis of Heterocyclic Scaffolds Incorporating the Benzamide Moiety

The functional groups within this compound provide opportunities for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

Cyclization Reactions Involving the Phenacyl Group

The phenacyl group, containing a reactive ketone and an adjacent methylene (B1212753) group, is a versatile precursor for the synthesis of five-membered heterocycles like oxazoles and imidazoles.

Oxazole Synthesis: N-phenacylamides can undergo cyclodehydration to form 2,5-disubstituted oxazoles. This transformation can be achieved using various dehydrating agents or through oxidative cyclization methods. For instance, intramolecular oxidative cyclization of N-allylbenzamides, a related substrate class, has been shown to produce oxazoles. nih.gov Similarly, phenyliodine diacetate (PIDA) has been used to mediate the intramolecular cyclization of enamides to yield a broad range of functionalized oxazoles. researchgate.net

Imidazole Synthesis: The phenacyl moiety can also be utilized in the synthesis of imidazoles. A common strategy is the Radiszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While this compound is not a dicarbonyl itself, it can be a precursor to intermediates that participate in imidazole-forming reactions. Multicomponent reactions are a hallmark of imidazole synthesis, offering diverse pathways to substituted derivatives.

Ring-Closing Reactions utilizing the Amide Nitrogen or Aryl Bromine

The amide nitrogen and the aryl bromine can participate in intramolecular ring-closing reactions to form larger heterocyclic systems.

Intramolecular N-Arylation: The amide nitrogen can act as a nucleophile in an intramolecular Ullmann condensation or Buchwald-Hartwig amination. This would involve the nitrogen atom displacing the bromine atom on the same molecule, leading to the formation of a tricyclic lactam. Such reactions typically require a copper or palladium catalyst and a base.

Intramolecular Heck Reaction: If an olefin can be introduced elsewhere in the molecule, an intramolecular Heck reaction involving the aryl bromide could be a viable strategy for constructing polycyclic systems.

Radical Cyclization: Radical-triggered cyclization is another powerful tool. For example, azido-radical-triggered cyclization of N-(o-cyanobiaryl)acrylamides has been used to form new C-N and C-C bonds in a cascade fashion. nih.gov While a different substrate, this illustrates the potential for radical-mediated ring formation that could be adapted for derivatives of this compound.

Functional Group Interconversions of the Phenacyl Ketone

The phenacyl ketone group within the this compound scaffold presents a key site for a variety of functional group interconversions. The reactivity of the carbonyl group allows for its transformation into a range of other functionalities, thereby enabling the synthesis of a diverse library of derivatives. Research into related N-aryl-N-arylamidoacetophenones has demonstrated that the ketone moiety can undergo chemoselective reactions. For instance, in compounds structurally similar to this compound, the carbonyl group can be selectively reduced to a methylene group (CH₂). nih.gov

One notable transformation involves the reaction with Woollins' reagent, which can lead to the conversion of one carbonyl group to a thiocarbonyl (C=S) while another is reduced to a methylene group in diketone systems. nih.gov While specific studies on this compound are limited, the established reactivity of the phenacyl ketone in analogous structures suggests its potential for similar transformations.

Further derivatization possibilities for the ketone include its conversion to an oxime through reaction with hydroxylamine (B1172632), or to a hydrazone via treatment with hydrazine (B178648) derivatives. These transformations not only alter the electronic and steric properties of the molecule but also introduce new reactive handles for subsequent synthetic modifications. The phenacyl group, in a broader context, is also recognized for its utility as a protecting group for amino and thio groups in peptide synthesis, indicating the ketone's involvement in a variety of chemical manipulations. researchgate.net

Table 1: Potential Functional Group Interconversions of the Phenacyl Ketone

| Starting Functional Group | Reagent/Condition (Hypothetical) | Resulting Functional Group |

| Ketone (C=O) | NaBH₄ / MeOH | Secondary Alcohol (CH-OH) |

| Ketone (C=O) | H₂NOH·HCl / Pyridine | Oxime (C=NOH) |

| Ketone (C=O) | H₂NNH₂ / EtOH | Hydrazone (C=NNH₂) |

| Ketone (C=O) | Wolff-Kishner or Clemmensen Reduction | Methylene (CH₂) |

This table represents potential transformations based on general ketone chemistry, as specific data for this compound is not available.

Generation of N-Substituted Benzamide Analogues

The amide nitrogen in this compound serves as another critical point for molecular diversification. The N-alkylation of amides is a fundamental transformation in organic synthesis, leading to the formation of N,N-disubstituted amides, which are precursors to valuable compounds like tertiary amines. mdpi.com For N-alkylation to occur, the amide, which is a weak base, must typically be converted to its more nucleophilic conjugate base. mdpi.comstackexchange.com

Standard laboratory procedures for this transformation often involve the use of a strong base to deprotonate the amide, followed by the addition of an alkylating agent. Common bases for this purpose include sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). stackexchange.com Alternative methods have been developed to circumvent the need for strong bases, utilizing phase-transfer catalysis (PTC) conditions or microwave irradiation to facilitate the reaction. mdpi.com

The synthesis of N-substituted benzamide derivatives is a well-established field, with numerous protocols available for introducing a wide array of substituents onto the amide nitrogen. researchgate.netnih.gov For instance, the reaction of a deprotonated amide with an alkyl halide, such as an alkyl bromide or iodide, is a common strategy. mdpi.com In the context of this compound, this would involve treating the compound with a suitable base and then introducing a new alkyl or aryl group via an appropriate electrophile. This approach allows for the systematic modification of the N-substituent, enabling structure-activity relationship (SAR) studies in medicinal chemistry and the fine-tuning of material properties. nih.gov

Table 2: Representative N-Alkylation Reactions of Amides

| Amide Type | Alkylating Agent | Base / Conditions | Product Type |

| Primary/Secondary Amide | Alkyl Bromide/Iodide | NaH / THF or DMF | N-Alkyl Amide |

| Primary/Secondary Amide | Benzyl Chloride | KOH, K₂CO₃, TBAB / Microwave | N-Benzyl Amide |

| Primary/Secondary Amide | Alcohols | Various Catalysts | N-Alkyl Amide |

This table illustrates general methods for N-alkylation of amides, which could be adapted for this compound.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of 4 Bromo N Phenacylbenzamide and Its Derivatives

X-ray Crystallography:This powerful technique would have been discussed to provide a definitive determination of the solid-state structure and conformational analysis of 4-bromo-N-phenacylbenzamide. Information on its crystal system, space group, and precise atomic coordinates would have offered an unambiguous three-dimensional representation of the molecule. Unfortunately, no crystallographic data for this compound has been reported.

While a significant amount of spectroscopic and crystallographic information is available for the similarly named but structurally distinct compound, 4-bromo-N-phenylbenzamide, this data is not applicable to the phenacyl derivative. The absence of specific data for this compound prevents the creation of a scientifically accurate and detailed article as per the requested outline. Further experimental research is required to characterize this compound and publish the corresponding spectroscopic data.

Theoretical and Computational Chemistry of 4 Bromo N Phenacylbenzamide

Electronic Structure Analysis via Quantum Chemical Calculations

Detailed quantum chemical calculations specific to 4-bromo-N-phenacylbenzamide are not available in the reviewed literature. Therefore, a quantitative analysis of its electronic structure, including molecular geometry, orbital delocalization, and electrostatic potential, cannot be provided at this time.

Molecular Geometry Optimization and Conformational Landscapes

No published studies on the molecular geometry optimization or conformational landscape of this compound were found. Such a study would typically involve computational methods to identify the molecule's most stable three-dimensional shape and explore its various possible conformations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

A Natural Bond Orbital (NBO) analysis for this compound, which would provide insight into electron delocalization, hyperconjugative interactions, and the stability of the molecule's Lewis structure, has not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available. This analysis would be used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters

Theoretical predictions of the spectroscopic parameters for this compound are not present in the searched scientific literature.

Theoretical NMR Chemical Shifts and Coupling Constants

No data could be found on the theoretical calculation of NMR chemical shifts (¹H and ¹³C) and coupling constants for this compound.

Vibrational Frequency Calculations for IR and Raman Assignments

There are no available studies detailing the theoretical vibrational frequency calculations required for the assignment of infrared (IR) and Raman spectral bands of this compound.

Reactivity Prediction and Selectivity Studies

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. By calculating various electronic properties, scientists can understand how a molecule like this compound would interact with other chemical species. These methods are rooted in quantum mechanics and Density Functional Theory (DFT).

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are a central concept in DFT used to identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks are most likely to occur.

The condensed Fukui function for an atom 'k' in a molecule is calculated for three scenarios:

fk+ : For nucleophilic attack (the site most likely to accept an electron). It is calculated by comparing the electron density of the neutral molecule to its anionic (N+1 electrons) state.

fk- : For electrophilic attack (the site most likely to donate an electron). It is calculated by comparing the electron density of the neutral molecule to its cationic (N-1 electrons) state.

fk0 : For radical attack.

Sites with the highest fk+ value are the most susceptible to a nucleophilic attack, while those with the highest fk- value are the most likely targets for an electrophilic attack. For this compound, one would expect atoms with high electronegativity, such as oxygen and nitrogen, or carbon atoms in electron-deficient areas to be potential sites for nucleophilic attack. Conversely, atoms in electron-rich regions, like the aromatic rings, could be sites for electrophilic attack.

Hypothetical Data Table for Fukui Functions:

Without specific research, the following table is a hypothetical illustration of how Fukui function data for this compound would be presented.

| Atomic Site | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

|---|---|---|

| C1 (carbonyl) | Value | Value |

| O1 (carbonyl) | Value | Value |

| N1 (amide) | Value | Value |

| Br1 | Value | Value |

Energy Gap Analysis (HOMO-LUMO) for Chemical Softness and Hardness

Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a better electron donor.

LUMO : This is the innermost orbital that is empty of electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons. A lower ELUMO value suggests a better electron acceptor.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Such molecules are referred to as "hard" molecules.

A small energy gap indicates high chemical reactivity and low kinetic stability. nih.gov These molecules are termed "soft" molecules.

From the HOMO and LUMO energies, global reactivity descriptors like chemical hardness and softness can be calculated:

Chemical Hardness (η) : This measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.gov Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : This is the reciprocal of hardness (S = 1/η). Soft molecules are more reactive and have a small HOMO-LUMO gap. nih.gov

Hypothetical Data Table for Energy Gap Analysis:

This table illustrates how the energy gap analysis data for this compound would be structured if available.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value |

| Energy Gap | ΔE | Value |

| Chemical Hardness | η | Value |

| Chemical Softness | S | Value |

Potential Applications in Materials Science and Supramolecular Chemistry

Role as an Intermediate in the Synthesis of Advanced Organic Materials

Research has identified N-phenacylbenzamide derivatives as key precursors in the synthesis of more complex heterocyclic structures, particularly benzodiazepines. While not materials in themselves, these products represent advanced organic molecules with significant applications.

The core utility of compounds like 4-bromo-N-phenacylbenzamide lies in their structure, which is primed for intramolecular cyclization reactions. A notable application is in the synthesis of 4-Alkyl-2-phenyl-3,4-dihydro-5H-1,4-benzodiazepin-5-ones. In this context, a related precursor, 2-Nitro-N-alkyl-N-phenacylbenzamide, undergoes a reductive ring closure to form the seven-membered benzodiazepine (B76468) ring system. researchgate.netresearchgate.net This process highlights the role of the N-phenacylbenzamide skeleton as a foundational building block for creating these complex cyclic compounds.

Similarly, a structurally analogous compound, 2-amino-5-chloro-N-phenacylbenzamide, has been documented as an intermediate in the formation of 7-Chloro-2-phenyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one. mdma.ch The presence of the bromo-substituent on the benzamide (B126) ring of this compound offers a versatile handle for further chemical modifications through cross-coupling reactions, potentially allowing for the synthesis of a diverse library of substituted benzodiazepines or other complex organic architectures.

Exploration in Optoelectronic and Photofunctional Material Development (e.g., chromophores, fluorophores)

A thorough search of scientific literature did not yield specific studies on the optoelectronic or photofunctional properties of this compound.

Supramolecular Assembly and Crystal Engineering utilizing Amide Hydrogen Bonding

There are no specific crystal structure reports or detailed studies on the supramolecular assembly of this compound found in the reviewed literature. While studies on the related compound 4-bromo-N-phenylbenzamide show that it forms hydrogen-bonded chains in the solid state, this data cannot be directly extrapolated to this compound due to structural differences. nih.govnih.gov

Ligand Design in Coordination Chemistry for Metal Complexation

No specific research detailing the use of this compound as a ligand for metal complexation was identified.

Precursor for Polymer and Oligomer Synthesis

No information was found regarding the use of this compound as a monomer or precursor for the synthesis of polymers or oligomers.

Advanced Analytical Methodologies for Process Control and Purity Assessment in Research Scale

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like 4-bromo-N-phenacylbenzamide. Its high resolution and sensitivity make it ideal for determining the purity of the final product, quantifying its concentration, and monitoring the progress of a synthesis reaction in real-time.

In a typical application, a reversed-phase HPLC method would be developed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte and any impurities between the two phases. For this compound, the presence of both polar (amide, ketone) and nonpolar (bromophenyl, phenyl) groups allows for excellent retention and separation on a C18 column.

Purity and Quantification: A validated HPLC method can accurately determine the purity of a sample by separating the main compound from starting materials, reagents, and byproducts. The area of the peak corresponding to this compound is proportional to its concentration. By running a series of standards with known concentrations, a calibration curve can be generated to quantify the compound in unknown samples with high precision.

Reaction Monitoring: To monitor the synthesis of this compound (e.g., from 4-bromobenzoyl chloride and 2-aminoacetophenone), small aliquots can be taken from the reaction mixture at various time points. These samples are then analyzed by HPLC to track the disappearance of the starting materials and the appearance of the product peak. This data allows for the determination of reaction kinetics and helps in identifying the optimal reaction time to maximize yield and minimize byproduct formation. researchgate.net

Interactive Table 1: Example HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient: Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | ~7.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile compounds. frontiersin.org While this compound itself may have low volatility, GC-MS is crucial for detecting volatile impurities, residual solvents, and low molecular weight byproducts that may be present after synthesis. thermofisher.com

The process involves injecting a sample into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized components through a long, thin column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nih.gov

For the analysis of a this compound sample, GC-MS can identify:

Residual Solvents: Such as toluene, acetone, or dimethylformamide (DMF) used during the reaction or purification steps.

Unreacted Starting Materials: If they are sufficiently volatile (e.g., certain reagents or precursors).

Volatile Byproducts: Formed through side reactions during the synthesis.

The high sensitivity of the mass spectrometer allows for the detection of these components even at trace levels (ppm or ppb), which is critical for assessing the purity of the final compound. orientjchem.org The NIST library, a database of mass spectra, is often used to identify unknown compounds by matching their experimental mass spectra with known ones. thermofisher.com

Interactive Table 2: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS

| Compound | Potential Origin | Key Mass Fragments (m/z) |

|---|---|---|

| 4-Bromobenzoic acid | Hydrolysis of starting material | 202, 185, 157, 76 |

| 2-Aminoacetophenone (B1585202) | Unreacted starting material | 135, 120, 92, 65 |

| Toluene | Residual solvent | 92, 91, 65, 39 |

| Pyridine | Base/Catalyst residue | 79, 52 |

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic synthesis for qualitative monitoring. nih.gov It is primarily used to quickly assess the progress of a reaction, identify the number of components in a mixture, and help in selecting the appropriate solvent system for a larger-scale purification by column chromatography. umich.educhemistryhall.com

A TLC plate is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. aga-analytical.com.pl A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the eluent). By capillary action, the eluent moves up the plate, carrying the sample components with it at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com

When monitoring the synthesis of this compound, spots of the starting materials and the reaction mixture are applied side-by-side on the same TLC plate. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while a new spot, representing the product, will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible. Visualization is often achieved using a UV lamp, as the aromatic rings in the compounds will absorb UV light and appear as dark spots. nih.gov

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify compounds.

Interactive Table 3: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Polarity | Expected Rf Value* | Appearance under UV Light |

|---|---|---|---|

| 4-Bromobenzoyl chloride | High | 0.80 | Dark Spot |

| 2-Aminoacetophenone | Medium-High | 0.65 | Dark Spot |

| This compound | Medium | 0.45 | Dark Spot |

*Rf values are highly dependent on the specific eluent system used (e.g., 3:1 Hexane:Ethyl Acetate) and are for illustrative purposes.

In-situ and Real-time Spectroscopic Monitoring of Synthetic Transformations

Modern synthetic chemistry increasingly relies on in-situ and real-time spectroscopic techniques to monitor reactions as they happen. researchgate.netnih.govkorea.ac.kr These Process Analytical Technologies (PAT) provide a continuous stream of data on reactant consumption, product formation, and the appearance of intermediates, offering a deeper understanding of reaction mechanisms and kinetics. acs.orgsci-hub.se For the synthesis of this compound, techniques like Fourier Transform Infrared (FTIR) or Raman spectroscopy are particularly valuable. atomfair.com

FTIR Spectroscopy: A probe can be inserted directly into the reaction vessel (e.g., ReactIR), allowing for the continuous collection of infrared spectra. The formation of the amide bond in this compound can be monitored by observing changes in specific vibrational frequencies. For instance, the disappearance of the N-H stretching bands of the starting amine and the appearance of the characteristic amide C=O stretching band (around 1650-1680 cm⁻¹) and the N-H stretching band of the amide (around 3300 cm⁻¹) would signify product formation.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous or polar solvents where water's strong IR absorption can be problematic. researchgate.net Raman spectroscopy can track changes in the vibrational modes of the aromatic rings and other functional groups, providing real-time data on the conversion of reactants to products. chemrxiv.org

These in-situ methods allow for precise control over reaction conditions, enabling optimization to improve yield and purity, and ensuring the reaction is stopped at the ideal endpoint. atomfair.com

Interactive Table 4: Key Infrared Frequencies for In-situ Monitoring of this compound Synthesis

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|---|

| Amine (starting material) | N-H Stretch | 3300-3500 | Disappears |

| Acid Chloride (starting material) | C=O Stretch | 1770-1810 | Disappears |

| Amide (product) | N-H Stretch | ~3300 | Appears |

| Amide (product) | C=O Stretch (Amide I) | 1650-1680 | Appears |

| Ketone (product) | C=O Stretch | 1680-1700 | Appears |

Future Directions and Interdisciplinary Research Opportunities

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of 4-bromo-N-phenacylbenzamide and its derivatives is an area ripe for innovation through automation. Automated synthesis platforms, coupled with flow chemistry, offer the potential for rapid, high-throughput screening of reaction conditions. This approach can systematically optimize reaction parameters such as temperature, pressure, reaction time, and catalyst loading, leading to improved yields and purity.

Key Research Objectives:

Development of a Continuous Flow Synthesis Protocol: Designing and implementing a continuous flow process for the synthesis of this compound would enable safer, more scalable, and consistent production compared to traditional batch methods.

High-Throughput Analogue Synthesis: Utilizing automated platforms to synthesize a library of this compound analogues with diverse functional groups. This would facilitate the exploration of structure-activity relationships for various applications.

Real-time Reaction Monitoring: Integrating in-line analytical techniques (e.g., IR, NMR, and mass spectrometry) into the flow system to monitor the reaction in real-time, allowing for precise control and optimization.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Scalability | Limited | High |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volumes |

| Consistency | Variable | High |

| Optimization | Time-consuming | Rapid |

Application of Chemoinformatics and Machine Learning for Structure-Property Relationship Predictions

The fields of chemoinformatics and machine learning are powerful tools for accelerating the discovery and development of new molecules. By applying these computational methods to this compound, researchers can predict its physicochemical properties, biological activities, and potential applications without the need for extensive empirical testing.

Prospective Research Areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological or material properties.

Predictive Modeling of Physicochemical Properties: Employing machine learning algorithms to predict properties such as solubility, toxicity, and reactivity, which are crucial for drug development and material science.

Virtual Screening for Novel Applications: Using computational docking and virtual screening to identify potential biological targets or material applications for this compound and its analogues.

Development of Sustainable and Resource-Efficient Synthetic Pathways

In line with the principles of green chemistry, future research should focus on developing more environmentally benign and resource-efficient methods for synthesizing this compound. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key Green Chemistry Approaches:

Catalyst Development: Investigating the use of earth-abundant and non-toxic metal catalysts or organocatalysts to replace traditional heavy metal catalysts.

Solvent Selection: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to reduce the environmental impact of the synthesis process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

| Synthetic Strategy | Traditional Method | Sustainable Alternative |

| Catalyst | Heavy metals (e.g., Palladium) | Earth-abundant metals (e.g., Iron, Copper) |

| Solvent | Volatile organic compounds | Water, ethanol, or solvent-free conditions |

| Energy Input | High-temperature reflux | Microwave or ultrasonic irradiation |

Exploration of Novel Reactivity via Non-Conventional Activation Methods

Moving beyond traditional thermal heating, non-conventional activation methods can unlock novel reactivity and synthetic pathways for this compound. These techniques can often lead to faster reactions, higher yields, and unique product selectivities.

Emerging Activation Techniques:

Photocatalysis: Utilizing visible light and a photocatalyst to drive the synthesis, offering a mild and selective method for bond formation.

Mechanochemistry: Employing mechanical force (e.g., ball milling) to initiate chemical reactions in the absence of bulk solvents, which is a highly sustainable approach.

Electrosynthesis: Using electricity to drive redox reactions, providing a high degree of control over the reaction conditions and avoiding the need for chemical oxidants or reductants.

The multifaceted research directions outlined above represent a forward-looking approach to the study of this compound. By embracing interdisciplinary collaborations and leveraging advanced technologies, the scientific community can fully elucidate the properties and potential applications of this promising chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.